molecular formula C7H5ClN4O B12351774 6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one

6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B12351774
M. Wt: 196.59 g/mol
InChI Key: UVBZZWQUUIGDGA-UHFFFAOYSA-N
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Description

6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process . Another method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aryl amines can yield various amination products .

Mechanism of Action

The mechanism of action of 6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of cell proliferation and other biological effects.

Properties

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H5ClN4O/c8-4-2-1-3-5(11-4)6(13)12-7(9)10-3/h1-2,4H,(H2,9,12,13)

InChI Key

UVBZZWQUUIGDGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=N)NC(=O)C2=NC1Cl

Origin of Product

United States

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